[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol. Key physical properties include a predicted density of 1.10±0.1 g/cm³, boiling point of 412.7±45.0 °C, and a pKa of 9.05±0.29 . The compound features a tert-butyl carbamate group, an ethyl substituent, and a stereospecific (S)-2-aminopropionyl moiety attached to a piperidine ring.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-8-7-9-17(10-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBRIGZWZATCV-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article will explore its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H25N3O3
- Molar Mass : 271.36 g/mol
- CAS Number : 1401668-71-0
Synthesis
The synthesis of [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves the coupling of a piperidine derivative with an amino acid moiety, followed by the esterification process. The detailed synthetic pathway can be found in various chemical literature sources, highlighting the importance of protecting groups to enhance yield and purity during synthesis.
Biological Evaluation
Recent studies have focused on evaluating the compound's efficacy against various cancer cell lines. Notably, it has been tested on breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The results indicate that this compound exhibits moderate anti-cancer activity.
Table 1: Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 15 | Moderate growth inhibition observed |
| SK-BR-3 | 12 | Significant cytotoxic effects noted |
| MDA-MB-231 | 18 | Comparable efficacy to established drugs |
| MCF-10A (control) | >50 | No significant growth inhibition |
The mechanism through which [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester exerts its effects appears to involve interactions with specific molecular targets within cancer cells. It may inhibit pathways related to glutaminolysis, which is crucial for cancer cell metabolism. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target enzymes or receptors, altering their activity and leading to reduced cell proliferation.
Case Studies
- Breast Cancer Study : A recent publication described the synthesis and biological evaluation of several derivatives of this compound. The study found that while these derivatives showed promise, they were less potent than other known chemotherapeutics like tamoxifen and olaparib. However, they exhibited selective toxicity towards malignant cells over non-malignant cells .
- Pharmacokinetics : Pharmacokinetic studies indicated that the compound has a half-life of approximately 0.74 hours and demonstrates favorable tissue distribution, particularly in the brain, kidney, and liver. This profile suggests potential for further development as a therapeutic agent for various cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of piperidine-based carbamates with modifications in the ester group, acyl chain, or heterocyclic core. Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Studies
Ester Group Influence :
- The tert-butyl ester in the target compound confers superior stability against hydrolysis compared to benzyl esters, which are more reactive under acidic/basic conditions .
- Benzyl esters (e.g., CAS 1401667-53-5) are often used in prodrug designs due to their cleavability by esterases, whereas tert-butyl esters are preferred for intermediates requiring long-term storage .
Substituent Effects :
- Ethyl vs. Methyl/Isopropyl : Ethyl substituents (e.g., target compound) balance lipophilicity and steric hindrance, whereas bulkier groups like isopropyl (CAS 1354033-31-0) reduce solubility but enhance target binding in hydrophobic pockets .
- Acyl Chain Modifications : Replacing propionyl with 3-methyl-butyryl (CAS 1401666-94-1) increases molecular weight by 76.1 g/mol and logP by ~1.5 units, significantly altering pharmacokinetic profiles .
Heterocyclic Core :
- Piperidine vs. Pyrrolidine : Piperidine derivatives (target compound) exhibit greater conformational flexibility than pyrrolidine analogues (CAS 1354026-02-0), impacting receptor binding kinetics .
Synthesis Challenges: Many analogues (e.g., CAS 1354026-02-0, 1401667-53-5) are discontinued, likely due to low yields (<50% in multi-step syntheses) or purification difficulties .
Research Implications
- The target compound’s tert-butyl carbamate group makes it a stable intermediate for further functionalization, contrasting with benzyl esters that require protective group strategies .
- Structural analogues with bulky substituents (e.g., isopropyl, 3-methyl-butyryl) highlight trade-offs between solubility and bioactivity, guiding lead optimization in drug discovery .
Preparation Methods
Preparation of Piperidine-3-yl-ethyl-carbamic acid tert-butyl ester
Starting Material : Piperidine-3-carboxylic acid ethyl ester.
Procedure :
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Boc Protection : React piperidine-3-carboxylic acid ethyl ester with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction proceeds at 0–25°C for 4–6 hours.
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Ethyl Group Introduction : Treat the Boc-protected intermediate with ethyl chloroformate in the presence of triethylamine (TEA) to form the ethyl carbamate. Yield: 72–85%.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 25°C, 6h | 89 | 98.5 |
| Ethyl Carbamation | Ethyl chloroformate, TEA | 78 | 97.2 |
Stereoselective Coupling of (S)-2-Amino-propionyl Moiety
Chiral Resolution :
-
The (S)-2-aminopropionic acid (alanine) is pre-activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF).
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Coupling with the piperidine scaffold is performed under inert conditions at -15°C to minimize racemization. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate.
Optimization Insights :
-
Temperature : Lower temperatures (-15°C to 0°C) improve enantiomeric excess (ee > 98%).
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Solvent : THF outperforms DMF in minimizing side reactions (e.g., over-acylation).
Characterization :
Critical Reaction Parameters and Yield Optimization
Boc Deprotection and Final Assembly
Deprotection :
-
The tert-butyl group is removed using HCl gas in ethyl acetate at 10–20°C, yielding the free amine intermediate.
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Conditions : 5–10 min HCl gassing followed by 1 h stirring. Yield: 92–97%.
Final Coupling :
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The deprotected amine is reacted with (S)-2-aminopropionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Reaction time: 12–18 h at 25°C.
Yield Drivers :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 4 M in dioxane | Maximizes deprotection |
| Coupling Reagent | EDC/HOBt vs. DCC | EDC improves yield by 15% |
| Reaction Time | 16 h | Balances completion vs. degradation |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
Industrial-Scale Adaptations and Challenges
Scale-Up Considerations :
-
Solvent Recovery : Ethyl acetate is recycled via distillation (70% recovery).
-
Throughput : Batch processing limits chiral purity; continuous flow systems enhance ee by 2–3%.
Regulatory Compliance :
Applications and Derivative Synthesis
The compound serves as a precursor to ghrelin receptor agonists (e.g., anamorelin). Its ethyl carbamate group enhances metabolic stability, while the (S)-configured amino acid ensures target specificity .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to enhance enantiomeric excess .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization .
Basic: What analytical techniques are most effective for confirming stereochemical configuration and purity?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with UV detection to resolve enantiomers .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR and NOE effects in H-H NOESY to confirm spatial arrangement .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Mass Spectrometry (HRMS) : Verify molecular formula and rule out impurities .
Advanced: How should researchers address discrepancies in reported toxicity data for tert-butyl carbamate derivatives?
Methodological Answer:
Toxicity data gaps are common for research-grade compounds (e.g., acute oral/dermal toxicity often listed as "no data available" ). Mitigation strategies include:
Analog-Based Risk Assessment : Use toxicity data from structurally similar compounds (e.g., tert-butyl piperidine carbamates with known LD values ).
In Silico Modeling : Apply tools like ProTox-II or ADMET Predictor™ to estimate hazards .
Empirical Testing : Conduct limited in vitro assays (e.g., Ames test for mutagenicity) before scaling up .
Table 1 : Toxicity Data Gaps and Alternatives
| Parameter | Available Data | Alternative Approach | Reference |
|---|---|---|---|
| Acute Oral Toxicity | None | Analog-based extrapolation | |
| Ecotoxicity | None | Read-across from CAS 313491-20-2 |
Advanced: What strategies mitigate racemization during synthesis of chiral intermediates?
Methodological Answer:
Racemization risks arise during acyl transfer or under basic conditions. Key strategies:
- Low-Temperature Reactions : Perform couplings at 0–4°C to slow kinetic resolution .
- Mild Deprotection : Use TFA in DCM (instead of HCl/EtOH) for tert-butyl group removal to avoid acidic degradation .
- Steric Hindrance : Introduce bulky protecting groups (e.g., Boc) to shield chiral centers .
Validation : Monitor optical rotation ([α]) at each step and compare to literature values for enantiopure standards .
Basic: What storage conditions are critical for maintaining compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents .
- Light Protection : Amber vials to prevent photodegradation .
- Incompatibilities : Separate from strong oxidizing agents (e.g., peroxides) .
Advanced: How to design experiments evaluating metabolic stability in vitro?
Methodological Answer:
Hepatic Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes .
Data Interpretation : Compare half-life () and intrinsic clearance (CL) to prioritize analogs .
Table 2 : Key Metabolic Stability Parameters
| Parameter | Method | Reference |
|---|---|---|
| LC-MS/MS depletion assay | ||
| CL | In vitro-in vivo extrapolation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
